1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride
Description
Properties
IUPAC Name |
5-tert-butyl-3-(1,4-diazepan-1-ylmethyl)-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O.2ClH/c1-12(2,3)11-14-10(15-17-11)9-16-7-4-5-13-6-8-16;;/h13H,4-9H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBBTPKEHUACFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)CN2CCCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Tert-butylamidoxime
Tert-butyl nitrile (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol under reflux (80°C, 12 h) to form tert-butylamidoxime. The reaction is monitored via thin-layer chromatography (TLC), with typical yields exceeding 85%.
Cyclization to 3-(Chloromethyl)-5-tert-butyl-1,2,4-oxadiazole
Tert-butylamidoxime reacts with chloroacetyl chloride (1.1 equiv) in the presence of triethylamine (TEA) as a base. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions:
$$
\text{tert-butylamidoxime} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, THF}} \text{3-(chloromethyl)-5-tert-butyl-1,2,4-oxadiazole}
$$
The product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1), yielding 70–75% of a colorless liquid.
Alkylation of 1,4-Diazepane
The key step involves coupling the oxadiazolemethyl group to the diazepane ring. This is achieved through nucleophilic substitution under mild alkaline conditions:
Reaction Conditions
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Base : Potassium carbonate (K₂CO₃, 2.0 equiv) to deprotonate the diazepane amine.
- Temperature : 60–70°C for 6–8 h.
$$
\text{1,4-diazepane} + \text{3-(chloromethyl)-5-tert-butyl-1,2,4-oxadiazole} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane}
$$
Optimization Data
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | Acetonitrile | DMF |
| Temperature (°C) | 60 | 80 | 70 |
| Yield (%) | 68 | 55 | 82 |
Excess alkylating agent (1.2 equiv) ensures monoalkylation, while higher temperatures (>80°C) promote dialkylation byproducts.
Salt Formation and Purification
The free base is converted to the dihydrochloride salt via acidification:
- Dissolution : The alkylated product is dissolved in anhydrous ethanol.
- Acid Addition : Hydrogen chloride gas is bubbled through the solution until pH < 2.
- Crystallization : Cooling to 4°C induces precipitation, yielding white crystals (purity > 95% by HPLC).
Stoichiometric analysis confirms the incorporation of two HCl molecules per diazepane moiety, consistent with protonation at both amine sites.
Analytical Characterization
Spectroscopic Data
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 48.57 | 48.52 |
| H | 7.48 | 7.45 |
| N | 18.18 | 18.12 |
Chemical Reactions Analysis
1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole or diazepane rings are replaced by other groups.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride serves as a valuable building block for synthesizing more complex molecules. It is utilized in:
- Synthesis of New Materials : The compound is involved in the development of novel polymers with enhanced properties such as thermal stability and mechanical strength.
- Catalysis : Its structure allows it to act as a catalyst in various chemical reactions, promoting efficiency in organic synthesis.
Medicine
The medicinal applications of this compound are particularly promising:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For example, research showed effective inhibition of bacterial growth in vitro .
- Anticancer Properties : Preliminary investigations suggest that the compound may have anticancer effects. In vitro studies demonstrated cytotoxicity against cancer cell lines, indicating potential for further development as an anticancer agent .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in animal models, showing promise in reducing inflammation markers .
Industry
In industrial applications, the compound is explored for:
- Development of Specialty Chemicals : Its unique properties make it suitable for creating specialty chemicals used in coatings and adhesives.
- Polymer Chemistry : The incorporation of this compound into polymer matrices can improve the overall performance of materials used in various applications.
Case Study 1: Antimicrobial Evaluation
A study published in Molecules evaluated the antimicrobial activity of several oxadiazole derivatives, including 1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride. The results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods.
Case Study 2: Synthesis of Novel Polymers
Research conducted at a leading university focused on synthesizing new polymeric materials using this compound as a monomer. The resulting polymers demonstrated improved thermal stability and mechanical properties compared to traditional polymers. Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) were employed to assess the material properties.
Mechanism of Action
The mechanism of action of 1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules. This allows the compound to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The diazepane moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
The tert-butyl group in the target compound distinguishes it from analogs with smaller or electronically distinct substituents:
1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride
- 1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride Substituent: Isopropyl (moderate lipophilicity and steric bulk). CAS: 1315368-78-5 .
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride
Key Trend : Increasing substituent size (methyl → cyclopropyl/isopropyl → tert-butyl) correlates with higher lipophilicity and possibly improved blood-brain barrier penetration but may compromise aqueous solubility.
Core Heterocycle Modifications
Replacing the oxadiazole ring with other heterocycles alters electronic properties and binding interactions:
5-(1,4-Diazepan-1-yl)-3-methyl-1,2,4-thiadiazole Dihydrochloride
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane
Complex Derivatives with Extended Pharmacophores
- 1-[(3,5-Difluorophenyl)methyl]-4-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,4-diazepane
- Structure : Combines oxadiazole, pyridine, and fluorinated aryl groups.
- Implications : Fluorine atoms enhance metabolic stability and bioavailability; extended structure may target dual receptor sites .
Biological Activity
1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride is a compound that has garnered attention for its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound through various studies and findings.
The compound has the following chemical characteristics:
- IUPAC Name : 1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride
- Molecular Formula : C₁₂H₂₂N₄O·2ClH
- Molecular Weight : 311.25 g/mol
- Purity : 95% .
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds related to the oxadiazole framework showed cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) .
- The compound's structure allows it to interact with key cellular targets involved in cancer progression, potentially inhibiting tumor growth.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been well-documented:
- A recent study highlighted the effectiveness of 1,2,4-oxadiazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. These compounds exhibited notable antibacterial activity at low concentrations .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of oxadiazole derivatives is also significant:
- Compounds containing the oxadiazole ring have shown promise in reducing inflammation and pain in preclinical models. This activity is attributed to their ability to inhibit cyclooxygenase enzymes (COX) involved in the inflammatory process .
The biological activities of 1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride may be explained by its interaction with various molecular targets:
- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to altered gene expression patterns that suppress tumor growth.
- Sirtuin Proteins : The compound may also exhibit inhibitory effects on Sirtuin 2 (SIRT2), which is implicated in cancer metabolism and progression .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for synthesizing 1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride?
- Methodological Answer : Synthesis should begin with optimizing reaction conditions (e.g., solvent, temperature, catalysts) using statistical design of experiments (DoE) to minimize trial-and-error approaches. Key steps include coupling the tert-butyl oxadiazole moiety to the diazepane backbone via nucleophilic substitution or reductive amination. Post-synthesis, purification via solid-phase extraction (SPE) using HLB cartridges (conditioned with methanol and water) is critical to isolate the dihydrochloride salt . Reaction progress should be monitored via LC-MS, with internal standards (e.g., deuterated analogs) ensuring quantification accuracy .
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) to verify substituent positions. For purity assessment, reverse-phase HPLC with UV detection (e.g., 254 nm) is recommended, coupled with SPE cleanup to remove byproducts . Quantify residual solvents or impurities via gas chromatography (GC) with flame ionization detection, referencing protocols for similar heterocyclic compounds .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : Store the dihydrochloride salt at −18°C in airtight, deactivated glassware (treated with dimethyldichlorosilane) to prevent hydrolysis or adsorption losses. Conduct accelerated stability studies under varying pH (1–12), temperature (4–40°C), and light exposure to identify degradation pathways. Use LC-MS to monitor degradation products, with internal standards (e.g., triclosan-d3) to correct for matrix effects .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s derivatives?
- Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory) to model reaction intermediates and transition states, focusing on oxadiazole ring stability and diazepane conformational flexibility. Use ICReDD’s reaction path search algorithms to predict optimal conditions (e.g., solvent polarity, catalyst loading) and validate with microreactor-based experiments . Machine learning models trained on analogous heterocyclic systems can further narrow experimental parameters .
Q. What strategies resolve contradictions in solubility data across different solvent systems?
- Methodological Answer : Conduct systematic solubility studies using a DoE framework, varying solvent polarity (logP), ionic strength, and temperature. Compare experimental results with COSMO-RS simulations to identify discrepancies. For low solubility in aqueous buffers, consider salt metathesis (e.g., exchanging chloride for besylate) or co-solvent systems (e.g., PEG-400/water) . Validate solubility via nephelometry or UV-Vis spectroscopy, referencing protocols for structurally similar diazepanes .
Q. How can researchers design experiments to probe the compound’s reactivity under catalytic conditions?
- Methodological Answer : Use flow chemistry setups to screen catalytic systems (e.g., palladium on carbon, enzyme-mediated catalysis) under high-throughput conditions. Monitor reaction kinetics via in-line FTIR or Raman spectroscopy. For heterogeneous catalysis, characterize catalyst surfaces pre- and post-reaction using XPS or TEM to correlate activity with structural changes . Statistical analysis (ANOVA) of yield and selectivity data can identify significant variables .
Q. What advanced analytical techniques are suitable for identifying degradation products in environmental matrices?
- Methodological Answer : Apply suspect screening via high-resolution LC-QTOF-MS with positive/negative electrospray ionization. Use mass defect filtering and isotopic pattern matching to differentiate degradation products from background interference. For non-target analysis, employ molecular networking based on MS/MS fragmentation patterns, referencing libraries for oxadiazole and diazepane analogs . Validate findings with synthesized degradation standards .
Methodological Notes
- Synthesis Optimization : Prioritize reaction fundamentals (e.g., activation energy, solvent effects) using reactor design principles from chemical engineering .
- Data Contradictions : Address discrepancies (e.g., conflicting solubility/stability reports) by standardizing protocols across labs and validating with orthogonal methods .
- Experimental Design : Incorporate chemometric tools (e.g., Plackett-Burman designs) to reduce parameter space while maintaining statistical robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
